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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

boron tribromide (BBr₃) as a p-type dopant in semiconductor manufacturing. The information

is intended for professionals in research and development who require a comprehensive

understanding of the process.

Introduction to Boron Tribromide Doping
Boron tribromide (BBr₃) is a widely used liquid source for p-type doping of silicon and other

semiconductor materials.[1] The process, typically carried out in a high-temperature tube

furnace, allows for precise control over the dopant concentration and junction depth by

manipulating process parameters such as temperature, time, and gas flow rates.[1][2] This

method is crucial for creating p-n junctions, which are fundamental building blocks of various

semiconductor devices, including transistors, diodes, and solar cells.[3]

The doping process with BBr₃ involves the thermal diffusion of boron atoms into the

semiconductor lattice.[2][4] At elevated temperatures, typically above 900°C, BBr₃ vapor is

introduced into a furnace tube containing the semiconductor wafers.[2] The BBr₃ reacts with

oxygen to form a borosilicate glass (BSG) layer on the wafer surface. This BSG layer then acts

as an infinite source of boron, which diffuses into the silicon substrate.[2]
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The electrical characteristics of the doped layer, such as sheet resistance (Rsh) and doping

profile, are highly dependent on the diffusion process parameters. Understanding the influence

of each parameter is critical for achieving the desired device performance.

Temperature: The diffusion temperature is a critical factor that influences the diffusion

coefficient of boron in silicon. Higher temperatures lead to a deeper junction and lower sheet

resistance.[2] However, excessively high temperatures can also lead to undesired effects

such as wafer warpage.

BBr₃ Flow Rate: The flow rate of the BBr₃ carrier gas (typically nitrogen) determines the

amount of dopant precursor introduced into the furnace.[2] Studies have shown that beyond

a certain point, increasing the BBr₃ flow does not significantly change the sheet resistance,

as the process reaches a transport-limited regime where the BSG layer acts as an infinite

boron source.[2]

Deposition Time: The duration of the BBr₃ deposition step directly impacts the amount of

boron incorporated into the BSG layer and subsequently diffused into the silicon. Longer

deposition times result in deeper junctions and lower sheet resistance.[2]

Drive-in Time and Ambient: Following the deposition step, a "drive-in" step is often performed

in an oxidizing ambient (e.g., O₂). This step serves to drive the boron deeper into the silicon

and can also influence the surface concentration of boron.[5]

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., N₂) can affect the uniformity of

the doping across the wafer and from wafer to wafer.[2]

Quantitative Data Summary
The following tables summarize the quantitative data from various experimental studies on

BBr₃ doping of silicon.

Table 1: Effect of BBr₃ Flow Rate on Sheet Resistance
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BBr₃ Flow Rate (% of
maximum)

Resulting Sheet
Resistance (Ω/sq)

Reference

< 25 Insufficient Doping [2]

25 Uniform and Reasonable Rsh [2][4]

≥ 25 No significant change in Rsh [2]

Table 2: Effect of Diffusion Temperature on Sheet Resistance

Temperature Variation
from Reference

Sheet Resistance Change Reference

-20 K +25% [2]

+20 K Lower Rsh [2]

Table 3: Process Optimization for High-Quality Boron Emitters
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Process
Run

Key
Paramet
er
Change
s

Cycle
Time
(min)

Resultin
g Rsh
(Ω/sq)

Max.
Doping
Concent
ration
(Nmax)
(cm⁻³)

Profile
Depth
(dprof)
(nm)

Emitter
Saturati
on
Current
Density
(j0e)
(fA/cm²)

Referen
ce

Run A

Variation

of drive-

in and

post-

oxidation

time

135 - 205 ~150
< 2 x

10¹⁹
~1000 - [5]

Run B

Increase

d max.

temperat

ure by

40K

129 - 149 60 - 90
> 2 x

10¹⁹

Slightly

increase

d

- [5]

Run C

Further

optimizati

on with

increase

d

temperat

ure

133 - 143 ~150
≈ 1.5 x

10¹⁹
≈ 800 17 [5]

Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical BBr₃ diffusion process in a

tube furnace.

4.1. Wafer Preparation

Start with clean silicon wafers of the desired orientation and resistivity.
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Perform a standard RCA clean to remove organic and inorganic contaminants.

Follow with a dip in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF) to remove the native

oxide layer.[2]

Rinse the wafers thoroughly with deionized (DI) water and dry them using a nitrogen gun.

4.2. BBr₃ Diffusion Process

The diffusion process is typically carried out in a horizontal or vertical tube furnace and can be

divided into four main steps:[2]

Step A: Heating-Up and Stabilization

Load the cleaned wafers into a quartz boat.

Insert the boat into the center of the quartz furnace tube.

Ramp up the furnace temperature to the desired diffusion temperature (e.g., 900-1050°C)

under a continuous flow of nitrogen (N₂) and a small amount of oxygen (O₂). This creates a

thin protective oxide layer on the wafer surface.[2]

Allow the temperature to stabilize for a predetermined period.

Step B: BBr₃ Deposition

Once the furnace is stable at the set temperature, introduce the BBr₃ vapor into the tube.

This is done by bubbling a carrier gas (N₂) through the liquid BBr₃ source, which is kept in a

temperature-controlled bubbler.

Maintain a controlled flow of N₂ carrier gas, BBr₃/N₂ mixture, and O₂ into the furnace tube for

the specified deposition time.[2] During this step, the borosilicate glass (BSG) layer is formed

on the wafer surface.

Step C: Drive-in

After the deposition step, stop the flow of the BBr₃/N₂ mixture.
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Continue to flow N₂ and O₂ for the drive-in period.[2] This step drives the boron from the

BSG layer deeper into the silicon substrate.

Step D: Cooling-Down

At the end of the drive-in step, shut off the O₂ flow and cool down the furnace to room

temperature under a continuous N₂ flow.[2]

Once the furnace has cooled down, unload the wafers.

4.3. Post-Diffusion Processing

The borosilicate glass (BSG) layer formed during the diffusion process must be removed.

This is typically done by immersing the wafers in a dilute HF solution (e.g., 5-10% HF).[2]

After BSG removal, the wafers are rinsed with DI water and dried.

The sheet resistance and doping profile of the diffused layer can then be characterized using

techniques such as four-point probe measurements and electrochemical capacitance-

voltage (ECV) profiling or secondary ion mass spectrometry (SIMS).[2]

Visualizations
Experimental Workflow for BBr₃ Doping
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Caption: Experimental workflow for BBr₃ semiconductor doping.
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Chemical Vapor Deposition and Diffusion Mechanism
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Caption: BBr₃ chemical vapor deposition and diffusion mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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